molecular formula C12H12N2O3 B15539671 N-ethoxy-2-hydroxyquinoline-4-carboxamide

N-ethoxy-2-hydroxyquinoline-4-carboxamide

Cat. No.: B15539671
M. Wt: 232.23 g/mol
InChI Key: YUOSQVXLFJVCNT-UHFFFAOYSA-N
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Description

N-ethoxy-2-hydroxyquinoline-4-carboxamide is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-ethoxy-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C12H12N2O3/c1-2-17-14-12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,15)(H,14,16)

InChI Key

YUOSQVXLFJVCNT-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Ethoxymethylenemalonic Ester Cyclization

Adapted from the method described in US2504875A, this approach involves condensing ethoxymethylenemalonic ester with a substituted aniline derivative. For example:

  • Condensation : A mixture of ethoxymethylenemalonic ester and 3-methoxy-5-chloro-aniline is heated at 110°C to form a β-enamino ester intermediate.
  • Cyclization : The intermediate undergoes thermal cyclization in diphenyl ether at 175–200°C, yielding 3-carbethoxy-4-hydroxy-5-methoxy-7-chloroquinoline.
  • Hydrolysis : The ester group at position 3 is saponified using aqueous NaOH in ethanol-water, producing 3-carboxy-4-hydroxy-5-methoxy-7-chloroquinoline.
  • Decarboxylation : Heating the carboxylic acid derivative in diphenyl ether removes the carboxyl group, yielding 4-hydroxy-5-methoxy-7-chloroquinoline.

This method achieves a 83.5% yield in the decarboxylation step, demonstrating its efficiency for constructing the hydroxyquinoline scaffold.

Malonamide Cyclization

As detailed in Abdou (2014), polyphosphoric acid (PPA)-mediated cyclization of N-(2-aminophenyl)malonamide derivatives provides an alternative route:

  • Substrate Preparation : N-(2-Nitrophenyl)malonamide is reduced to the corresponding amine using hydrazine hydrate and Pd/C.
  • Cyclization : The amine undergoes intramolecular cyclization in PPA at 140–150°C, forming 4-hydroxy-2(1H)-quinolone.
  • Tautomerization : The product exists in equilibrium between lactam (2-quinolone) and hydroxylated forms, with the lactam tautomer dominating in nonpolar solvents.

This method is notable for its 75–90% yields under microwave-assisted conditions.

Introduction of the 4-Carboxamide Group

The carboxamide moiety at position 4 is introduced via amide coupling or nitrile hydrolysis .

Carboxylic Acid Activation

The 4-carboxylic acid intermediate (e.g., 4-hydroxyquinoline-4-carboxylic acid) is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

Amidation with Ethoxyamine

The acid chloride reacts with ethoxyamine (H₂N-OEt) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Key considerations include:

  • Stoichiometry : A 1.2:1 molar ratio of ethoxyamine to acid chloride minimizes side reactions.
  • Solvent Choice : THF or dichloromethane ensures compatibility with moisture-sensitive intermediates.
  • Yield : Reported yields range from 60–75% after recrystallization.

N-Ethoxylation Strategies

The N-ethoxy group is introduced either before or after amide formation, depending on the stability of intermediates.

Pre-Amide Ethoxylation

Ethoxyamine is synthesized by treating hydroxylamine hydrochloride with ethyl bromide in the presence of K₂CO₃. This method avoids competing O-alkylation due to the nucleophilicity of the amine.

Post-Amide Ethoxylation

In cases where direct amidation is challenging, the amide nitrogen is alkylated using diethyl sulfate in DMF at 60°C. However, this approach risks over-alkylation and requires rigorous temperature control.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Advantages Limitations
Ethoxymethylenemalonic Aniline + malonic ester Cyclization at 110°C 83.5 High regioselectivity Requires toxic diphenyl ether
Malonamide N-(2-nitrophenyl)malonamide PPA cyclization 75–90 Microwave compatibility Long reaction times
Pfitzinger Isatin + ketone Quinoline-4-carboxylic acid 65–80 Scalable Limited to 4-carboxylic acid derivatives

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The position of substituents on the quinoline ring is highly sensitive to the electronic effects of the starting aniline. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the meta position direct cyclization to position 4.

Protecting Group Strategies

  • Hydroxyl Group Protection : The 2-hydroxy group is often protected as a methoxy (-OMe) or benzyloxy (-OBn) group during ethoxylation to prevent side reactions.
  • Deprotection : Final deprotection is achieved using BBr₃ in CH₂Cl₂ at -78°C, restoring the hydroxyl group with >90% fidelity .

Purification Techniques

  • Crystallization : Ethanol-water mixtures (3:1 v/v) are effective for recrystallizing the final product.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves regioisomeric impurities.

Q & A

Q. What are the key synthetic pathways for N-ethoxy-2-hydroxyquinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via multi-step reactions starting from simpler quinoline precursors. Key steps include:

  • Quinoline core modification : Ethoxy and hydroxy groups are introduced through nucleophilic substitution or condensation reactions.
  • Carboxamide formation : Acylation of the quinoline backbone using activated esters (e.g., HBTU-mediated coupling) with amines .
  • Optimization strategies :
    • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
    • Catalysts like HBTU and triethylamine (TEA) improve coupling efficiency .
    • Reflux conditions (e.g., 80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions .
      Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Rigorous characterization requires:

  • Structural confirmation :
    • NMR spectroscopy : ¹H/¹³C NMR to resolve ethoxy (–OCH₂CH₃), hydroxy (–OH), and carboxamide (–CONH–) signals .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₄N₂O₃) .
  • Purity assessment :
    • HPLC : Reverse-phase chromatography with UV detection at λ = 254–280 nm .
    • Melting point analysis : Consistency with literature values (e.g., 180–185°C) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Antimicrobial screening :
    • Disk diffusion assays using bacterial strains (e.g., E. coli, S. aureus) on Mueller-Hinton agar .
    • Minimum inhibitory concentration (MIC) determination via microdilution methods .
  • Enzyme inhibition studies :
    • Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations .
  • Cytotoxicity profiling :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of quinoline-4-carboxamide derivatives?

Comparative studies on analogs reveal:

  • Substituent effects :

    Substituent PositionBiological ImpactExample Analog
    Ethoxy (position 2)Enhances metabolic stabilityN-Ethoxy derivatives show prolonged half-life in plasma
    Hydroxy (position 4)Increases solubility but reduces membrane permeabilityHydroxy analogs exhibit lower logP values
    Carboxamide (position 4)Critical for target bindingRemoval reduces kinase inhibition by >80%
  • Methodological approach :

    • Use QSAR (quantitative structure-activity relationship) models to predict activity .
    • Synthesize analogs with systematic substituent changes (e.g., halogenation, methylation) and compare bioassay data .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo studies for this compound?

Common discrepancies arise from:

  • Pharmacokinetic challenges :
    • Poor oral bioavailability due to low solubility (e.g., logP >3) .
    • Rapid hepatic metabolism of ethoxy groups .
  • Mitigation strategies :
    • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
    • Metabolite identification : LC-MS/MS profiling of plasma samples post-administration .
    • Dose adjustment : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Q. What experimental approaches are recommended for studying the hydrolytic stability of this compound under physiological conditions?

  • Acid/Base Stability Testing :
    • Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C .
    • Monitor degradation via HPLC at intervals (0, 1, 6, 24 hours) .
  • Enzymatic Hydrolysis :
    • Use liver microsomes or esterases to assess susceptibility to hydrolysis .
    • Quantify metabolites (e.g., free quinoline-4-carboxylic acid) using LC-MS .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

  • Target identification :
    • Affinity chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates .
    • Kinase profiling panels : Test against 100+ kinases to identify primary targets .
  • Pathway analysis :
    • RNA-seq or proteomics on treated vs. untreated cells to map affected pathways (e.g., apoptosis, DNA repair) .
  • Structural biology :
    • Co-crystallize the compound with its target (e.g., kinase) for X-ray diffraction studies .

Methodological Notes

  • Data Reproducibility : Ensure reaction conditions (solvent, temperature, catalyst) are meticulously documented .
  • Negative Controls : Include unmodified quinoline and carboxamide-free analogs in bioassays to validate specificity .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in biological assays .

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